

Itareparib: A Technical Overview for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Itareparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. By targeting PARP1, **Itareparib** exhibits antineoplastic activity, making it a promising candidate for cancer therapy. This document provides a comprehensive technical overview of **Itareparib**, summarizing its chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data. The information is intended to serve as a valuable resource for researchers and drug development professionals involved in the evaluation and advancement of novel oncology therapeutics.

Chemical Structure and Properties

Itareparib is a small molecule with the IUPAC name 2-(1-cyclohexylpiperidin-4-yl)-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide.[1][2] Its chemical structure is characterized by a fluoro-isoindolinone core linked to a cyclohexylpiperidine moiety.



Identifier	Value	
IUPAC Name	2-(1-cyclohexylpiperidin-4-yl)-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide[1][2]	
CAS Number	1606995-47-4	
Molecular Formula	C20H26FN3O2[1]	
Molecular Weight	359.44 g/mol [3]	
SMILES	O=C(C1=CC(F)=CC2=C1C(N(C3CCN(C4CCC CC4)CC3)C2)=O)N[3]	
InChI	InChI=1S/C20H26FN3O2/c21-14-10-13-12- 24(20(26)18(13)17(11-14)19(22)25)16-6-8-23(9- 7-16)15-4-2-1-3-5-15/h10-11,15-16H,1-9,12H2, (H2,22,25)[1]	

Physicochemical Properties

Experimentally determined physicochemical properties of **Itareparib** are limited in the public domain. The available information is summarized below.

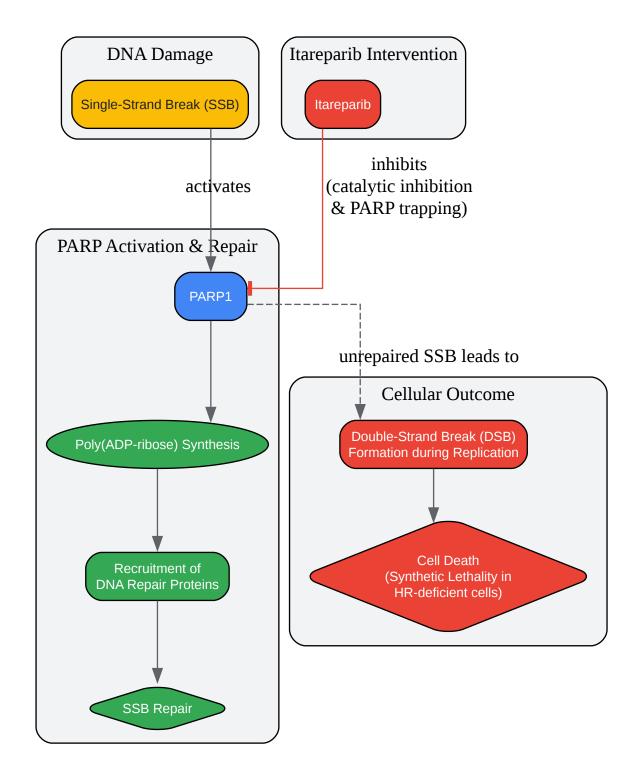
Property	Value	Source
Appearance	Solid[4]	Probechem
Solubility	Soluble in DMSO (10 mM)[4]	Probechem
Melting Point	Data not available	-
Boiling Point	Data not available	-
рКа	Data not available	-

Mechanism of Action

Itareparib is a potent and selective inhibitor of PARP1.[4] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.



Signaling Pathway of PARP Inhibition



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Caption: Mechanism of action of **Itareparib** as a PARP1 inhibitor.



Inhibition of PARP1 by **Itareparib** prevents the recruitment of DNA repair proteins to the site of SSBs. These unrepaired SSBs can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[5][6]

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping".[5][7] This phenomenon involves the stabilization of the PARP1-DNA complex, preventing the dissociation of PARP1 from the DNA damage site.[7] These trapped complexes are highly cytotoxic and can further contribute to replication fork collapse and the formation of DSBs.[5] The specific PARP trapping potential of **Itareparib** has not been publicly detailed.

Preclinical Pharmacology In Vitro Studies

Experimental Protocol: PARP1 Inhibition Assay (General)

A common method to assess PARP1 inhibition is a biochemical assay that measures the incorporation of biotinylated NAD+ into a histone substrate.

- Plate Preparation: Coat a 96-well plate with histones and block non-specific binding sites.
- Reaction Mixture: Prepare a reaction buffer containing activated DNA, biotinylated NAD+, and the PARP1 enzyme.
- Compound Incubation: Add varying concentrations of Itareparib or a reference inhibitor to the wells.
- Reaction Initiation: Add the PARP1 enzyme to initiate the reaction and incubate at room temperature.
- Detection: Stop the reaction and add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated PAR chains.
- Signal Generation: Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal.







 Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PARP1 activity by 50%.

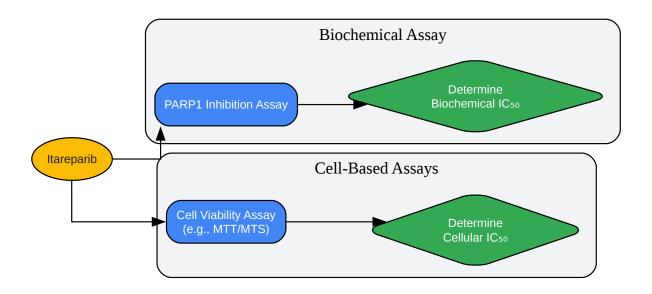
Experimental Protocol: Cell Viability Assay (General)

The cytotoxic effect of **Itareparib** on cancer cell lines can be determined using a cell viability assay, such as the MTT or MTS assay.

- Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **Itareparib** for a specified period (e.g., 72 hours).
- Reagent Addition: Add MTT or MTS reagent to each well and incubate to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
- Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Determine the IC₅₀ value, representing the concentration of **Itareparib** that inhibits cell growth by 50%.

Workflow for In Vitro Assays





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Caption: General workflow for in vitro evaluation of **Itareparib**.

Pharmacokinetics (ADME)

Detailed preclinical pharmacokinetic data for **Itareparib** is not widely available in the public domain. However, general in vitro assays are used to predict the ADME properties of drug candidates.

Absorption:

Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells (Caco-2) to predict intestinal drug absorption.[6][8] The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
 [9]

Distribution:

• Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, influences its distribution and availability to target



tissues.[10] High plasma protein binding can result in a lower volume of distribution and a longer half-life.[11] This is typically determined by equilibrium dialysis or ultrafiltration.

Metabolism:

Cytochrome P450 (CYP) Inhibition and Induction: In vitro assays using human liver
microsomes or recombinant CYP enzymes are conducted to identify which CYP isoforms are
responsible for the metabolism of the drug and to assess its potential to inhibit or induce
these enzymes.[12][13][14] This is crucial for predicting potential drug-drug interactions.

Excretion:

• The primary routes of excretion are typically investigated in preclinical animal models.

Clinical Development

As of the latest available information, specific clinical trial data, including NCT identifiers, for **Itareparib** are not publicly disclosed. The clinical development of PARP inhibitors typically follows a standard path.

Typical Clinical Trial Progression for a PARP Inhibitor



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Caption: Standard phases of clinical development for an oncology drug.

- Phase I: These trials are primarily focused on assessing the safety, tolerability, and
 pharmacokinetic profile of the drug in a small number of patients with advanced cancers.
 Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD) or
 recommended Phase II dose (RP2D).[15]
- Phase II: These studies evaluate the efficacy of the drug in specific cancer types, often in patients with particular genetic mutations (e.g., BRCA1/2). Objective response rate (ORR) is a common primary endpoint.[16]



Phase III: Large, randomized controlled trials are conducted to compare the new drug
against the current standard of care to confirm its efficacy and further evaluate its safety
profile. Progression-free survival (PFS) and overall survival (OS) are typical primary
endpoints.

Safety and Toxicology

A comprehensive safety and toxicology profile for **Itareparib** has not been published. However, the Material Safety Data Sheet (MSDS) indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[17] Standard personal protective equipment should be used when handling the compound.[17]

The safety profile of PARP inhibitors as a class is well-characterized. Common adverse events include hematological toxicities (anemia, neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting, diarrhea), and fatigue.

Conclusion

Itareparib is a promising PARP1 inhibitor with potential for the treatment of various cancers. Its preclinical profile suggests potent and selective activity. Further disclosure of its detailed physicochemical, pharmacokinetic, and clinical data will be crucial for a comprehensive assessment of its therapeutic potential. This document provides a foundational understanding of **Itareparib** for researchers and drug development professionals, highlighting the key attributes of this novel investigational agent.

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Foundational & Exploratory





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